molecular formula C29H28N4O3 B14998029 (2E,5E)-2,5-bis[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzylidene]cyclopentanone

(2E,5E)-2,5-bis[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzylidene]cyclopentanone

Cat. No.: B14998029
M. Wt: 480.6 g/mol
InChI Key: WCIHYANSSPDYMO-DFEHQXHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-2,5-bis[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzylidene]cyclopentanone is a synthetic organic compound characterized by its unique structure, which includes two methoxy-substituted benzylidene groups attached to a cyclopentanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2,5-bis[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzylidene]cyclopentanone typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde. This intermediate is then subjected to a condensation reaction with cyclopentanone under basic conditions to form the final product. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2,5-bis[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzylidene]cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or pyrazolyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E,5E)-2,5-bis[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzylidene]cyclopentanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E,5E)-2,5-bis[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzylidene]cyclopentanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E,5E)-2,5-bis[4-methoxybenzylidene]cyclopentanone: Lacks the pyrazolyl groups, which may result in different biological activities and chemical reactivity.

    (2E,5E)-2,5-bis[4-hydroxy-3-(1H-pyrazol-1-ylmethyl)benzylidene]cyclopentanone: Contains hydroxyl groups instead of methoxy groups, potentially altering its solubility and reactivity.

Uniqueness

(2E,5E)-2,5-bis[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzylidene]cyclopentanone is unique due to the presence of both methoxy and pyrazolyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H28N4O3

Molecular Weight

480.6 g/mol

IUPAC Name

(2E,5E)-2,5-bis[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methylidene]cyclopentan-1-one

InChI

InChI=1S/C29H28N4O3/c1-35-27-9-5-21(17-25(27)19-32-13-3-11-30-32)15-23-7-8-24(29(23)34)16-22-6-10-28(36-2)26(18-22)20-33-14-4-12-31-33/h3-6,9-18H,7-8,19-20H2,1-2H3/b23-15+,24-16+

InChI Key

WCIHYANSSPDYMO-DFEHQXHXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)OC)CN4N=CC=C4)/CC2)CN5N=CC=C5

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCC(=CC3=CC(=C(C=C3)OC)CN4C=CC=N4)C2=O)CN5C=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.